![molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5](/img/structure/B2844433.png)

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

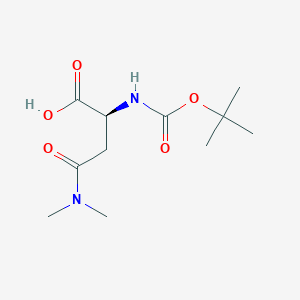

Descripción

The compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides and benzo[d]thiazoles are both important classes of compounds in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The compound contains a benzamide group, which consists of a benzene ring attached to an amide functional group. It also contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing a fused benzene and thiazole ring .Chemical Reactions Analysis

Benzamides and benzo[d]thiazoles can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones, and benzo[d]thiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. In general, benzamides are polar due to the presence of the amide functional group, and benzo[d]thiazoles are aromatic and relatively stable .Aplicaciones Científicas De Investigación

Thiazolides as Anti-Infective Agents

Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The nitro group in thiazolides is crucial for their action against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. These compounds trigger apoptosis in proliferating mammalian cells, suggesting multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is key, while the mode of action against helminths is yet to be elucidated (Hemphill, Müller, & Müller, 2012).

Thiazolides and Antimicrobial, Anticancer Activity

Thiazolidinone derivatives, structurally related to thiazolides, have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Some of these compounds have demonstrated significant activity against microbial agents and cancer cells. For instance, specific derivatives showed high antimicrobial activity, while others exhibited potent anticancer effects, underlining the importance of certain molecular features like the topological parameter and electronic parameters in determining their activities (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Thiazolides in Protozoan Infections Research

Thiazolides have shown efficacy against protozoan parasites like Giardia lamblia, where a novel nitroreductase interacts with nitazoxanide and other thiazolides, inhibiting the parasite's nitroreductase activity. This interaction is crucial for the antiparasitic activity of thiazolides, suggesting that their action could be at least partially mediated through inhibition of specific protozoan enzymes (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Thiazolides and Cancer Research

Investigations into the structure-function relationship of thiazolides have revealed their potential in inducing apoptosis in colorectal tumor cells. This highlights the importance of specific molecular structures in thiazolides for interacting with cancer cell targets and inducing cell death, indicating a promising avenue for cancer treatment research (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHAQOZBANNTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)

![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)

![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)